5-[(2-phenylethyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an oxazole ring, a phenylethylamine moiety, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylethylamine with a suitable oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the trimethoxyphenyl group and the cyano group at the 4-position of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions, such as catalytic hydrogenation, can convert the compound into its reduced forms, potentially altering the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
- 5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-thiazole-4-carbonitrile
Uniqueness
The uniqueness of 5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the oxazole ring, in particular, differentiates it from similar compounds with thiazole or other heterocyclic rings.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
5-(2-phenylethylamino)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H23N3O4/c1-27-19-13-17(14-20(28-2)22(19)29-3)9-10-21-26-18(15-24)23(30-21)25-12-11-16-7-5-4-6-8-16/h4-10,13-14,25H,11-12H2,1-3H3/b10-9+ |
InChI Key |
MXBLIARBKKNPKQ-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC(=C(O2)NCCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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